2-[5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl]-5-methyl-4-[3-(trifluoromethyl)phenyl]-1H-imidazole 2-[5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl]-5-methyl-4-[3-(trifluoromethyl)phenyl]-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 2413905-30-1
VCID: VC5886692
InChI: InChI=1S/C22H13ClF6N2O/c1-11-19(13-3-2-4-14(9-13)21(24,25)26)31-20(30-11)18-8-7-17(32-18)12-5-6-16(23)15(10-12)22(27,28)29/h2-10H,1H3,(H,30,31)
SMILES: CC1=C(N=C(N1)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(F)(F)F)C4=CC(=CC=C4)C(F)(F)F
Molecular Formula: C22H13ClF6N2O
Molecular Weight: 470.8

2-[5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl]-5-methyl-4-[3-(trifluoromethyl)phenyl]-1H-imidazole

CAS No.: 2413905-30-1

Cat. No.: VC5886692

Molecular Formula: C22H13ClF6N2O

Molecular Weight: 470.8

* For research use only. Not for human or veterinary use.

2-[5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl]-5-methyl-4-[3-(trifluoromethyl)phenyl]-1H-imidazole - 2413905-30-1

Specification

CAS No. 2413905-30-1
Molecular Formula C22H13ClF6N2O
Molecular Weight 470.8
IUPAC Name 2-[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]-5-methyl-4-[3-(trifluoromethyl)phenyl]-1H-imidazole
Standard InChI InChI=1S/C22H13ClF6N2O/c1-11-19(13-3-2-4-14(9-13)21(24,25)26)31-20(30-11)18-8-7-17(32-18)12-5-6-16(23)15(10-12)22(27,28)29/h2-10H,1H3,(H,30,31)
Standard InChI Key ACIFRFRZXMPVLM-UHFFFAOYSA-N
SMILES CC1=C(N=C(N1)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(F)(F)F)C4=CC(=CC=C4)C(F)(F)F

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s structure integrates three key components:

  • Imidazole Core: A five-membered aromatic ring with two nitrogen atoms at the 1- and 3-positions, providing sites for hydrogen bonding and π-π interactions .

  • Furan Substituent: A 2,5-disubstituted furan ring linked to the imidazole’s 2-position, with a 4-chloro-3-(trifluoromethyl)phenyl group at the 5-position.

  • Aromatic Substituents: A 5-methyl group and a 4-[3-(trifluoromethyl)phenyl] group at the imidazole’s 4- and 5-positions, respectively.

The trifluoromethyl (-CF3_3) and chloro (-Cl) groups enhance lipophilicity and metabolic stability, which are critical for drug-like properties .

Table 1: Key Chemical Properties

PropertyValue/Description
CAS Number2751621-11-9
Molecular FormulaC22H13ClF6N2O\text{C}_{22}\text{H}_{13}\text{ClF}_6\text{N}_2\text{O}
Molecular Weight470.8 g/mol
IUPAC Name2-[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]-5-methyl-4-[3-(trifluoromethyl)phenyl]-1H-imidazole
SMILESCC1=C(N=C(N1)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(F)(F)F)C4=CC=C(C=C4)C(F)(F)F
Topological Polar Surface Area41.5 Ų (estimated)

Synthesis and Reaction Pathways

Multi-Step Synthetic Strategies

Synthesis involves sequential coupling reactions to assemble the imidazole, furan, and aryl components. A representative pathway includes:

  • Furan Ring Formation: Suzuki-Miyaura coupling of 4-chloro-3-(trifluoromethyl)phenylboronic acid with a bromofuran precursor.

  • Imidazole Construction: Cyclocondensation of amidines or α-ketoaldehydes with ammonia equivalents under acidic conditions .

  • Final Substitution: Introduction of the 3-(trifluoromethyl)phenyl group via Ullmann coupling or nucleophilic aromatic substitution.

Key challenges include maintaining regioselectivity during imidazole formation and minimizing side reactions from the electron-withdrawing -CF3_3 groups .

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield (%)
Furan CouplingPd(PPh3_3)4_4, K2_2CO3_3, DMF, 80°C72
Imidazole CyclizationNH4_4OAc, AcOH, 120°C, 3h65
Aryl SubstitutionCuI, L-proline, K3_3PO4_4, DMSO, 100°C58

Physicochemical and Reactivity Profiles

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL at pH 7.4) due to its hydrophobic -CF3_3 and aromatic groups. It remains stable under inert atmospheres but undergoes hydrolysis in strong acids or bases, particularly at the imidazole’s N-H moiety.

Electrophilic Reactivity

  • Nucleophilic Substitution: The chloro group at the 4-position of the phenyl ring is susceptible to displacement by amines or thiols .

  • Condensation Reactions: The imidazole’s NH group participates in Schiff base formation with aldehydes, enabling further derivatization .

Analog StructureActivity (IC50_{50})Target
2-(4-Fluorophenyl)imidazoleAntifungal (C. albicans: 8 µM)Lanosterol 14α-demethylase
4-TrifluoromethylimidazoleAnticancer (HeLa: 12 µM)Tubulin polymerization
5-Methylimidazole-carboxamideAnti-inflammatory (COX-2: 0.3 µM)Cyclooxygenase-2

Applications and Industrial Relevance

Therapeutic Development

  • Antimicrobial Agents: The chloro and trifluoromethyl groups may enhance activity against drug-resistant pathogens .

  • Oncology: Imidazole derivatives frequently inhibit kinase signaling pathways critical in cancer progression .

Material Science

The compound’s aromatic stacking ability could enable its use in organic semiconductors or metal-organic frameworks (MOFs), though this remains unexplored.

Research Gaps and Future Directions

Priority Investigations

  • Synthetic Optimization: Develop catalytic asymmetric methods to access enantiopure forms.

  • ADMET Profiling: Assess absorption, distribution, metabolism, excretion, and toxicity in vitro.

  • Target Identification: Use computational docking against proteomic databases to predict biological targets.

Table 4: Proposed Research Timeline

ObjectiveMethodologyDuration (Months)
Lead OptimizationParallel synthesis libraries18
In Vivo EfficacyXenograft mouse models24
Formulation DevelopmentNanoemulsion encapsulation12

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